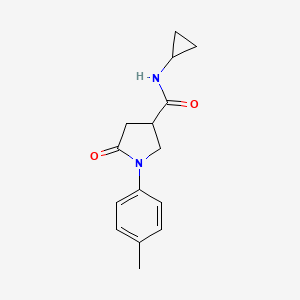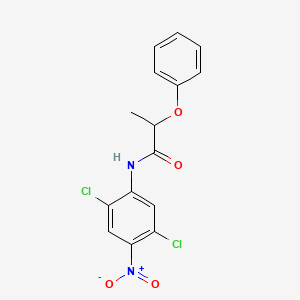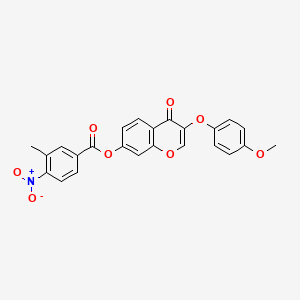![molecular formula C20H20Cl2N2O2 B5035080 bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5035080.png)
bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime, also known as CMCO, is a chemical compound with potential applications in scientific research. CMCO is a synthetic compound that has been developed for its ability to inhibit the activity of certain enzymes, making it a promising tool for studying various biochemical and physiological processes. In
作用機序
The mechanism of action of bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to inhibition of enzyme activity. The specific mechanism of action may vary depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime depend on the specific enzyme being targeted. Inhibition of cathepsin B activity can lead to the accumulation of undegraded proteins in lysosomes, leading to cellular dysfunction and death. Inhibition of β-secretase activity can lead to a decrease in the formation of amyloid plaques in Alzheimer's disease, potentially slowing down disease progression.
実験室実験の利点と制限
One advantage of using bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime in lab experiments is its specificity for certain enzymes, allowing for targeted inhibition of enzyme activity. This specificity can help researchers study the specific role of enzymes in various biochemical and physiological processes. However, one limitation of using bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime is its potential toxicity and off-target effects. Careful dosing and selection of appropriate concentrations are necessary to ensure that the compound is not causing unintended effects.
将来の方向性
Future research on bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime could focus on its potential applications in the study of other enzymes involved in various biochemical and physiological processes. The development of more specific and potent inhibitors could also be explored. Additionally, the potential use of bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime in therapeutic applications could be investigated, particularly in the treatment of diseases such as Alzheimer's disease.
合成法
The synthesis of bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime involves the reaction of bis(4-chlorophenyl)methanone with cyclohexylamine and hydroxylamine-O-sulfonic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The resulting compound is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime has shown potential applications in scientific research, particularly in the study of enzymes involved in various biochemical and physiological processes. bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime has been found to inhibit the activity of enzymes such as cathepsin B, a lysosomal protease involved in the degradation of proteins. This inhibition can be used to study the role of cathepsin B in various cellular processes such as autophagy and apoptosis. bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime has also been found to inhibit the activity of other enzymes such as β-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease. This inhibition can be used to study the role of β-secretase in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c21-16-10-6-14(7-11-16)19(15-8-12-17(22)13-9-15)24-26-20(25)23-18-4-2-1-3-5-18/h6-13,18H,1-5H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKMKKZQZHOTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)

![2-(allylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5035043.png)
![N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5035054.png)

![3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5035057.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5035073.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5035086.png)

